molecular formula C18H11ClN2OS B2745437 (Z)-3-chloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide CAS No. 313648-09-8

(Z)-3-chloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2745437
CAS No.: 313648-09-8
M. Wt: 338.81
InChI Key: CRNKBGKSTHDOJB-UHFFFAOYSA-N
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Description

(Z)-3-Chloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide is a heterocyclic compound featuring a naphtho[2,1-d]thiazole core fused with a benzamide moiety. The Z-configuration of the imine group (C=N) in the thiazole ring is critical for its structural and electronic properties, influencing its reactivity and biological interactions . This compound belongs to a class of thiazol-2-ylidene derivatives, which are pharmacologically significant due to their anti-inflammatory, antimicrobial, and anti-HIV activities .

Properties

IUPAC Name

N-benzo[g][1,3]benzothiazol-2-yl-3-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN2OS/c19-13-6-3-5-12(10-13)17(22)21-18-20-15-9-8-11-4-1-2-7-14(11)16(15)23-18/h1-10H,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRNKBGKSTHDOJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2SC(=N3)NC(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Double C–S Bond Formation via C–H Functionalization

A metal-free approach using elemental sulfur and N-substituted naphthylamines enables the construction of the thiazole ring. For example, heating 1-naphthylamine with sulfur at 120°C in dimethylformamide (DMF) facilitates double C–S bond formation, yielding naphtho[2,1-d]thiazole. This method avoids transition metals and leverages sulfur’s dual role as an oxidizing and sulfurating agent (Scheme 1).

Scheme 1 :
$$
\text{1-Naphthylamine} + \text{S}_8 \xrightarrow{\text{DMF, 120°C}} \text{Naphtho[2,1-d]thiazole}
$$

Cyclization of 2-Aminonaphthalene-1-thiol Derivatives

Reaction of 2-aminonaphthalene-1-thiol with α-haloketones or α-diketones under basic conditions forms the thiazole ring. For instance, treatment with 3-chloropentane-2,4-dione in ethanol with triethylamine affords the thiazolidinone intermediate, which undergoes dehydrogenation to yield the ylidene structure.

Introduction of the 3-Chlorobenzamide Group

Microwave-Assisted Acylation

Microwave irradiation enhances the efficiency of coupling the thiazole amine with 3-chlorobenzoyl chloride. A mixture of naphtho[2,1-d]thiazol-2-amine , 3-chlorobenzoyl chloride, and potassium carbonate in acetonitrile irradiated at 100°C for 10 minutes provides the benzamide product in 65–75% yield.

Table 1 : Optimization of Microwave Conditions

Parameter Optimal Value Yield (%)
Temperature 100°C 75
Time 10 min 75
Base K$$2$$CO$$3$$ 70
Solvent Acetonitrile 75

Oxidative Cyclization of Thioureas

Thiourea derivatives serve as precursors for thiazol-2-ylidene formation. Reaction of N-(naphtho[2,1-d]thiazol-2-yl)thiourea with 3-chlorobenzoyl chloride in the presence of iodine and triethylamine induces oxidative cyclization, yielding the target compound with (Z)-configuration. The reaction proceeds via a radical mechanism, with iodine facilitating dehydrogenation (Scheme 2).

Scheme 2 :
$$
\text{Thiourea} + \text{3-Cl-Benzoyl Chloride} \xrightarrow{\text{I}2, \text{Et}3\text{N}} \text{(Z)-Target Compound}
$$

Stereochemical Control of the (Z)-Configuration

The (Z)-geometry at the C=N bond is critical for biological activity and is controlled by:

  • Steric Effects : Bulky substituents on the thiazole nitrogen favor the (Z)-form by hindering rotation.
  • Electronic Effects : Electron-withdrawing groups (e.g., chlorine) stabilize the imine via conjugation, locking the configuration.

X-ray crystallography of analogous compounds confirms the (Z)-configuration, with intermolecular C–H···S hydrogen bonds further stabilizing the structure.

Alternative Synthetic Routes

One-Pot Diazotization-Cyclization

Diazotization of 2-amino-N-(3-chlorobenzoyl)naphthalene-1-sulfonamide with sodium nitrite in acidic medium generates a diazonium salt, which cyclizes to form the thiazole ring. This method is efficient but requires careful pH control to avoid side reactions.

Transition Metal-Catalyzed Coupling

Palladium-catalyzed coupling of naphtho[2,1-d]thiazole-2-boronic acid with 3-chlorobenzamide derivatives offers regioselective access to the target compound. However, this route is less favored due to cost and purification challenges.

Challenges and Optimization Strategies

  • Low Yields in Cyclization Steps : Optimizing solvent polarity (e.g., DMF > ethanol) and using microwave irradiation improve yields from 40% to 75%.
  • Byproduct Formation : Adding scavengers like molecular sieves reduces imine hydrolysis byproducts.
  • Stereochemical Purity : Chiral auxiliaries or enantioselective catalysts may enhance (Z)-selectivity, though current methods rely on thermodynamic control.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-chloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphtho[2,1-d]thiazole-4,9-dione derivatives, while substitution reactions can produce a wide range of functionalized benzamides .

Scientific Research Applications

Synthesis and Characterization

The synthesis of (Z)-3-chloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide typically involves the reaction of 3-chlorobenzoyl chloride with naphtho[2,1-d]thiazole derivatives. The compound can be characterized using various techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS). The structural elucidation is crucial for understanding its reactivity and potential applications.

Antimicrobial Activity

Research has indicated that derivatives of naphtho[2,1-d]thiazole exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains, showing promising results in inhibiting growth. A study demonstrated that certain naphtho[2,1-d]thiazole derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Table 1: Antimicrobial Activity of Naphtho[2,1-d]thiazole Derivatives

Compound NameBacterial StrainMIC (µg/mL)
Naphtho[2,1-d]thiazole derivative AStaphylococcus aureus32
Naphtho[2,1-d]thiazole derivative BEscherichia coli16
This compoundKlebsiella pneumoniae8

Anticancer Properties

The compound has also been evaluated for anticancer activity. Research indicates that naphtho[2,1-d]thiazole derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways. In vitro studies have shown that this compound effectively inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells .

Case Study: Anticancer Activity

A recent study focused on the effect of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability with an IC50 value of 15 µM after 48 hours of treatment. Flow cytometry analysis revealed increased apoptosis rates in treated cells compared to controls .

Fluorescent Properties

The compound exhibits notable photophysical properties due to its extended π-conjugated system. This characteristic makes it suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent probes. Studies have shown that naphtho[2,1-d]thiazole-based compounds can emit fluorescence under UV light, which can be harnessed in imaging applications .

Table 2: Photophysical Properties of Naphtho[2,1-d]thiazole Derivatives

Compound NameEmission Wavelength (nm)Quantum Yield (%)
Naphtho[2,1-d]thiazole derivative C45075
This compound46080

Mechanism of Action

The mechanism of action of (Z)-3-chloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit key enzymes in bacterial metabolic pathways. The compound binds to the active site of these enzymes, disrupting their function and leading to bacterial cell death . In the case of its anti-tubercular activity, it targets enzymes involved in the synthesis of the bacterial cell wall .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares (Z)-3-chloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide with structurally related compounds:

Compound Name Molecular Formula Key Substituents/Features Biological Activity Key Spectral Data (IR, NMR) Reference
This compound C₁₈H₁₂ClN₂OS Naphtho[2,1-d]thiazole, 3-Cl benzamide, Z-configuration Anti-HIV, antimicrobial IR: C=O stretch ~1690 cm⁻¹; NMR: δ 7.5–8.2 (aromatic H), δ 3.4 (CH₂), δ 13.0 (NH-triazole)
N-[3-(3-Chlorophenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4h) C₂₁H₁₈ClN₃O₂S Thiadiazole core, 3-Cl phenyl, dimethylamino acryloyl Not specified IR: 1690, 1638 cm⁻¹ (C=O); MS: m/z 392 (M⁺)
N-(Benzo[d]thiazol-2-yl)benzamide (3ar) C₁₄H₁₀N₂OS Benzo[d]thiazole, unsubstituted benzamide Antipyretic, analgesic IR: C=O ~1680 cm⁻¹; NMR: δ 7.1–8.0 (aromatic H)
2-Chloro-N-[(2Z)-3-(2,4-dichlorobenzyl)-1,3-thiazol-2(3H)-ylidene]acetamide C₁₂H₈Cl₃N₂OS 2,4-dichlorobenzyl, chloroacetamide, Z-configuration Medicinal (unspecified) Not reported

Key Findings from Comparative Studies

  • Electronic Effects : The naphtho[2,1-d]thiazole core in the target compound exhibits extended π-conjugation compared to simpler thiazole derivatives (e.g., 3ar), enhancing its UV-Vis absorption properties . The chloro substituent increases electrophilicity, improving interactions with biological targets like HIV reverse transcriptase .
  • Synthetic Yields : The target compound’s synthesis (similar to compound 9 in ) yields 62–71%, comparable to related thiazol-2-ylidene derivatives (e.g., compound 4h: 82% yield) .
  • Biological Activity: Unlike simpler benzamide-thiazole hybrids (e.g., 3ar), the fused naphtho-thiazole system in the target compound shows enhanced anti-HIV activity (IC₅₀ = 0.8 µM vs. 2.5 µM for non-fused analogs) . However, it lacks the water solubility imparted by sulfonic acid groups in cyanine dyes (e.g., ) .
  • Thermal Stability: The melting point (~212–214°C) of the target compound is higher than that of non-fused thiazol-2-ylidenes (e.g., compound 10: 196–198°C), indicating greater thermal stability due to aromatic fusion .

Limitations and Contrasts

  • Solubility : The absence of polar groups (e.g., sulfonic acid in ) limits aqueous solubility, restricting its application in biological systems .
  • Substituent Effects: Compounds with electron-withdrawing groups (e.g., 4h’s dimethylamino acryloyl) show distinct electronic profiles compared to the target compound’s chloro-benzamide .

Biological Activity

(Z)-3-chloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and highlighting its pharmacological properties.

Chemical Structure and Properties

The compound features a naphtho[2,1-d]thiazole moiety linked to a benzamide group. The presence of chlorine and the unique naphthalene-thiazole structure contribute to its reactivity and potential biological effects. The molecular formula can be represented as C₁₄H₉ClN₂S.

Biological Activity Overview

1. Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit promising anticancer activity. For instance, hydrazone derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting proliferation. The mechanism often involves the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and growth .

Table 1: Anticancer Activity of Related Compounds

Compound NameCancer TypeIC50 (µM)Reference
Benzothiazole HydrazonesVarious solid tumors5.3
Naphthyl Salicyl Acyl HydrazoneHuman Ribonucleotide Reductase5.3
This compoundTBDTBDCurrent Study

2. Antimicrobial Activity

Compounds derived from thiazole and naphthalene have been reported to possess antimicrobial properties. The ability to inhibit bacterial growth is often attributed to their interaction with bacterial enzymes or cell membranes, leading to cell lysis or metabolic disruption. Studies have shown that similar compounds can exhibit activity against both Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity of Thiazole Derivatives

Compound NameBacterial StrainZone of Inhibition (mm)Reference
Benzothiazole DerivativeE. coli15
Naphthyl ThiazoleStaphylococcus aureus18

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in cell cycle regulation or metabolic processes.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to apoptosis.
  • DNA Interaction : Some derivatives can intercalate with DNA, disrupting replication and transcription processes.

Case Studies

A notable case study involved the synthesis and evaluation of a series of thiazole derivatives similar to this compound. These compounds were tested for their anticancer properties in vitro against various human cancer cell lines, demonstrating significant cytotoxic effects with IC50 values ranging from 5 to 20 µM depending on the specific derivative and cell line used.

Q & A

Q. What are the key synthetic routes for (Z)-3-chloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide?

  • Methodological Answer : The compound can be synthesized via multi-component reactions or stepwise approaches. For example:
  • Three-component reaction : Combine ortho-haloanilines, acrylates, and aroyl isothiocyanates in water with triethylamine as a base. This method avoids transition metals and leverages intramolecular SNAr displacement and Michael addition to form the thiazolylidene scaffold .
  • Phenacyl bromide route : React substituted amines (e.g., 5-chlorothiazol-2-amine) with acyl chlorides in ethanol under reflux, followed by NaHCO₃ washing and recrystallization (e.g., CH₃OH) .
    Table 1 : Comparison of Synthetic Routes
MethodSolventCatalystYield (%)Reference
Three-component (water)H₂OEt₃N60-75
Phenacyl bromideEtOHNaOAc50-65

Q. How is the compound characterized spectroscopically?

  • Methodological Answer :
  • ¹H NMR : Peaks at δ 6.50–8.00 ppm correspond to aromatic protons, while δ 3.80–4.10 ppm indicate methoxy or methyl groups (e.g., δ 3.93 ppm for OCH₃ in ) .
  • X-ray crystallography : Confirms Z-configuration and hydrogen bonding (e.g., N–H⋯N interactions forming centrosymmetric dimers) .
  • IR spectroscopy : Detect C=N stretching (~1640 cm⁻¹) and C–Cl bonds (~690 cm⁻¹) .

Q. What solvents and reaction conditions optimize solubility during synthesis?

  • Methodological Answer : Use polar aprotic solvents (e.g., DMF, pyridine) for acylation steps , while ethanol or methanol is suitable for recrystallization. Water can stabilize intermediates in metal-free syntheses . Adjust pH with NaHCO₃ to precipitate products .

Advanced Research Questions

Q. How do reaction mechanisms differ between SNAr and Michael addition pathways in thiazolylidene synthesis?

  • Methodological Answer :
  • SNAr pathway : Nucleophilic attack on electron-deficient aryl halides (e.g., ortho-iodoanilines) generates thiourea intermediates, followed by cyclization .
  • Michael addition : Acrylates act as electrophiles, with base-mediated enolate formation driving thiazole ring closure. Control experiments (e.g., omitting Et₃N) confirm the role of base in regioselectivity .
    Key Insight : Competing pathways may yield isomers; monitor via TLC and optimize stoichiometry to suppress byproducts .

Q. What computational methods predict the compound’s biological activity?

  • Methodological Answer :
  • Docking studies : Model interactions with enzymes like PFOR (pyruvate:ferredoxin oxidoreductase) using AutoDock Vina. The amide anion in the thiazole scaffold shows high affinity for enzyme active sites .
  • DFT calculations : Analyze charge distribution to explain bathochromic shifts in UV-vis spectra (e.g., Cu²⁺ sensing via benzothiazole-based chemosensors) .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Dose-response assays : Compare IC₅₀ values for glucosidase inhibition (e.g., 0.37 μM for Cu²⁺ detection in vs. higher thresholds in other studies).
  • SAR analysis : Modify substituents (e.g., chloro vs. methoxy groups) to assess impact on activity. For example, 3-methoxy derivatives in reduce cancer cell migration by 70% vs. unsubstituted analogs.

Q. What intermolecular interactions stabilize the crystal structure?

  • Methodological Answer :
  • Hydrogen bonding : N–H⋯N and C–H⋯F/O interactions form dimers and sheets (e.g., C4–H4⋯F2 in ).
  • π-π stacking : Naphtho-thiazole and benzamide rings align with 3.5–4.0 Å spacing .

Table 2 : Crystal Packing Interactions

Interaction TypeBond Length (Å)Stabilization Energy (kJ/mol)Reference
N–H⋯N2.85-15.2
C–H⋯F3.10-8.4

Q. How does the compound interact with metal ions in chemosensing applications?

  • Methodological Answer :
  • UV-vis titration : Monitor bathochromic shifts (e.g., 150 nm for Cu²⁺ in ).
  • Job plot analysis : Confirm a 1:2 binding stoichiometry between the compound and Cu²⁺ .

Methodological Best Practices

  • Synthetic Optimization : Use triethylamine in water for eco-friendly, high-yield syntheses .
  • Data Validation : Cross-reference NMR shifts with computed spectra (e.g., Gaussian 16) to confirm Z/E configurations .
  • Contamination Control : Purify via column chromatography (silica gel, CH₂Cl₂/MeOH) to remove unreacted acyl chlorides .

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